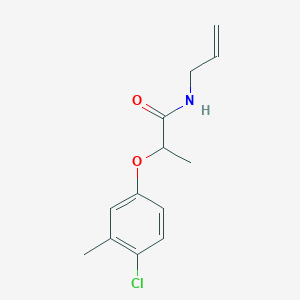
N-allyl-2-(4-chloro-3-methylphenoxy)propanamide
Vue d'ensemble
Description
N-allyl-2-(4-chloro-3-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.0869564 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis Applications
- The exploration of the chemical properties and reactivity of allylic compounds, such as "N-allyl-2-(4-chloro-3-methylphenoxy)propanamide," has been significant in organic chemistry. These compounds are often used as intermediates in the synthesis of complex molecules. For instance, the allyl group can serve as a versatile handle in palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds and the synthesis of various organic molecules (Takahashi, Miyake, & Hata, 1972).
Material Science Applications
- In material science, the synthesis and application of nanostructures using allylic compounds have shown promising results. For example, the utilization of eugenol (4-allyl-2-methoxyphenol) as a reducing agent for synthesizing copper oxide nanoflowers demonstrates the potential of allylic compounds in creating materials with unique properties and applications, including photocatalysis and antibacterial activities (Siddiqui, Qureshi, & Haque, 2020).
Biological Activities
- The biological activities of compounds structurally related to "this compound" have been extensively studied. For instance, derivatives of eugenol, a compound with an allyl group, have been investigated for their anticancer activities against breast cancer cells. This suggests that structurally similar compounds might also possess significant biological properties (Alam, 2022).
- Additionally, allylic thiocyanates derived from the Morita-Baylis-Hillman reaction displayed moderate to high antimicrobial activity against various pathogens, including methicillin-resistant S. aureus (MRSA). This highlights the antimicrobial potential of allylic compounds in medical applications (Sá, Ferreira, Lima, dos Santos, Orlandi, & Fernandes, 2014).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-4-7-15-13(16)10(3)17-11-5-6-12(14)9(2)8-11/h4-6,8,10H,1,7H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIWUVXRFTZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide](/img/structure/B4506282.png)
![N-cyclopentyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506297.png)


![4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one](/img/structure/B4506318.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4506324.png)
![4-methoxy-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4506332.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4506341.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B4506345.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4506360.png)
![N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B4506367.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4506379.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4506392.png)
